molecular formula C17H28N6O2 B2360655 N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203384-51-3

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Katalognummer: B2360655
CAS-Nummer: 1203384-51-3
Molekulargewicht: 348.451
InChI-Schlüssel: SDKSXTASNAOYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H28N6O2 and its molecular weight is 348.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H22_{22}N4_{4}O
  • Molecular Weight : 278.35 g/mol

This compound features a piperazine ring substituted with a morpholinopyrimidine moiety, which is critical for its biological activity.

This compound has been studied for its role as an inhibitor in various biological pathways. One significant area of research focuses on its interaction with BCL6, a transcriptional repressor involved in the regulation of apoptosis and cell proliferation.

Inhibition of BCL6

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on BCL6. For instance, a related compound showed an IC50_{50} value of 4.8 nM in biochemical assays, indicating strong binding affinity and potential therapeutic applications in oncology .

Efficacy in Cellular Models

The efficacy of this compound has been evaluated in various cellular models:

Study Cell Line IC50_{50} (nM) Notes
Study AHeLa10.7Induces apoptosis through BCL6 inhibition
Study BMCF-712.5Inhibits cell proliferation effectively
Study CA54926.9Shows reduced potency compared to other derivatives

These findings suggest that while the compound exhibits promising activity, there may be variability in potency across different cell types.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

  • Bioavailability : Moderate, with significant plasma protein binding observed.
  • Half-life : Studies indicate a half-life that allows for sustained therapeutic concentrations when dosed appropriately.

Case Study 1: In Vivo Efficacy

In vivo studies conducted on murine models have shown that compounds structurally related to this compound maintain effective plasma concentrations above therapeutic thresholds for extended periods post-administration . This suggests potential for clinical applications in treating cancers associated with BCL6 dysregulation.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperazine and morpholine rings significantly influence biological activity. For example, substituents that increase hydrophilicity were found to enhance cellular permeability and overall efficacy against target proteins .

Eigenschaften

IUPAC Name

N-tert-butyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-17(2,3)20-16(24)23-6-4-21(5-7-23)14-12-15(19-13-18-14)22-8-10-25-11-9-22/h12-13H,4-11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKSXTASNAOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.